Saroglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Dyslipidemia in Type 2 Diabetes

- Dyslipidemia refers to abnormal levels of fats in the blood, including triglycerides and cholesterol.

- Saroglitazar shows promise in managing dyslipidemia, particularly high triglycerides and high non-HDL cholesterol, in patients with type 2 diabetes Efficacy and safety of saroglitazar for the management of dyslipidemia: A systematic review and meta-analysis of interventional studies - PMC - NCBI: .

- Studies indicate it can significantly reduce triglyceride levels compared to placebo Observational Study of Effects of Saroglitazar on Glycaemic and Lipid Parameters on Indian Patients with Type 2 Diabetes - NCBI: .

Potential Benefits Beyond Lipids

- Research suggests Saroglitazar may also have a positive impact on blood sugar control in diabetic patients Observational Study of Effects of Saroglitazar on Glycaemic and Lipid Parameters on Indian Patients with Type 2 Diabetes - NCBI: .

- Preclinical studies have shown potential benefits for diabetic nephropathy and retinopathy, although more research is needed Saroglitazar - Wikipedia: en.wikipedia.org.

Ongoing Research

- It's important to note that Saroglitazar is not currently approved for use outside of India.

- Researchers are continuing to investigate its safety and efficacy in larger clinical trials, particularly its potential cardiovascular effects Saroglitazar in patients with non-alcoholic fatty liver disease and diabetic dyslipidemia: a prospective, observational, real world study | Scientific Reports - Nature: .

Saroglitazar is a novel compound classified as a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). It is primarily used in the treatment of diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD) in patients with type 2 diabetes mellitus. The compound is known for its ability to improve insulin sensitivity and lipid profiles, particularly by reducing triglycerides and enhancing high-density lipoprotein cholesterol levels . Saroglitazar has been marketed under the trade name Lipaglyn and is approved for use in India .

Saroglitazar's chemical structure can be represented by the formula . The compound undergoes various metabolic reactions within the body, primarily acting on lipid metabolism and glucose homeostasis. The mechanism of action involves binding to PPARα and PPARγ, which leads to a cascade of bio

Saroglitazar exhibits significant biological activity as an insulin sensitizer. Its dual action on PPARα lowers triglyceride levels while its action on PPARγ enhances insulin sensitivity, thus lowering blood glucose levels. Preclinical studies have shown that it reduces inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), indicating its potential anti-inflammatory properties . Additionally, saroglitazar has demonstrated efficacy in improving liver histopathology in models of non-alcoholic steatohepatitis (NASH) .

The synthesis of saroglitazar involves multiple steps typical for complex organic compounds. The key steps include:

- Formation of Pyrrole Ring: Starting materials undergo cyclization to form the pyrrole structure.

- Substitution Reactions: Various substituents are introduced onto the pyrrole ring to achieve the desired biological activity.

- Final Coupling: The final compound is formed through a coupling reaction that links the phenyl groups with the pyrrole unit.

The detailed synthetic pathway is proprietary but involves common organic chemistry techniques such as nucleophilic substitution and condensation reactions .

Saroglitazar is primarily indicated for:

- Treatment of diabetic dyslipidemia in patients with type 2 diabetes mellitus.

- Management of non-alcoholic fatty liver disease.

- Potential use in other metabolic disorders due to its lipid-modulating effects.

Clinical trials have shown that saroglitazar significantly reduces fasting plasma glucose and hemoglobin A1c levels, making it a valuable therapeutic option for diabetic patients .

Saroglitazar shares similarities with other dual PPAR agonists but stands out due to its unique efficacy profile and specific applications. Here are some comparable compounds:

| Compound | Class | Primary Use | Unique Features |

|---|---|---|---|

| Pioglitazone | PPARγ Agonist | Type 2 Diabetes | Primarily targets PPARγ, less effect on lipids |

| Fenofibrate | PPARα Agonist | Dyslipidemia | Primarily lowers triglycerides |

| Rosiglitazone | PPARγ Agonist | Type 2 Diabetes | Associated with cardiovascular risks |

| Dual PPAR Agonists | Various | Metabolic Disorders | Varying effects on glucose and lipid metabolism |

Saroglitazar's dual action allows it to address both lipid abnormalities and insulin resistance more effectively than single-target agents, making it particularly valuable in treating conditions like diabetic dyslipidemia and NAFLD .

Molecular Formula and Weight Analysis

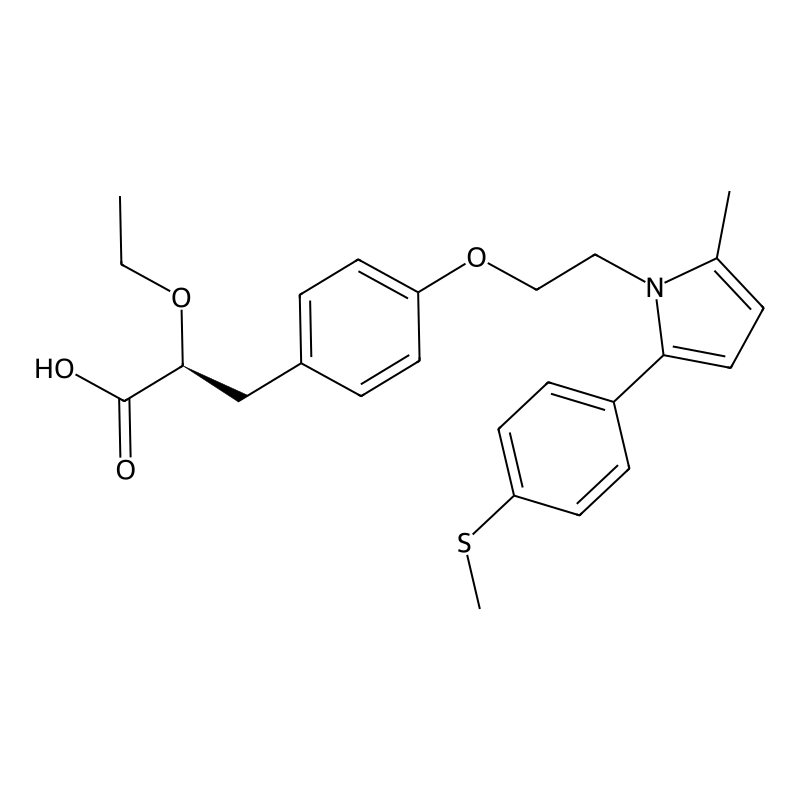

Saroglitazar possesses the molecular formula C₂₅H₂₉NO₄S, representing a complex organic molecule with 25 carbon atoms, 29 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [1] [2]. The compound exhibits a molecular weight of 439.6 grams per mole, calculated through computational methods and validated across multiple chemical databases [1] [2]. The molecular weight determination places saroglitazar within the range typical for small molecule pharmaceutical compounds, contributing to its favorable pharmacokinetic properties [3].

The elemental composition analysis reveals a carbon-to-hydrogen ratio of approximately 0.86, indicating a moderate degree of unsaturation consistent with the presence of aromatic ring systems and heterocyclic structures [1] [2]. The inclusion of heteroatoms, specifically nitrogen, oxygen, and sulfur, contributes significantly to the compound's polarity and potential for hydrogen bonding interactions [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₉NO₄S | [1] [2] |

| Molecular Weight (g/mol) | 439.6 | [1] [2] |

| CAS Registry Number | 495399-09-2 | [1] [2] |

| Monoisotopic Mass (Da) | 439.181729 | [4] |

Structural Features

Pyrrole Moiety Characteristics

The pyrrole moiety in saroglitazar constitutes a five-membered heterocyclic ring containing one nitrogen atom, specifically identified as 2-methyl-5-(4-methylsulfanylphenyl)-1H-pyrrole [1] [2]. This heterocyclic system exhibits aromatic character through delocalization of pi electrons across the ring structure, contributing to the overall stability and electronic properties of the molecule [9].

The pyrrole ring features a methyl substituent at the 2-position and a 4-methylsulfanylphenyl group at the 5-position [1] [2]. The nitrogen atom within the pyrrole ring participates in the formation of an ethoxy bridge, connecting the heterocyclic system to the aromatic ether linkage portion of the molecule [9]. Crystallographic analysis has revealed that the phenylpyrrole moiety can undergo conformational changes when bound to different protein targets, with rotation angles of up to 121.8 degrees observed between different binding configurations [6] [9].

The electron-rich nature of the pyrrole ring system contributes to the compound's ability to participate in π-π stacking interactions and hydrogen bonding through the nitrogen lone pair [11]. The substitution pattern on the pyrrole ring influences both the electronic distribution and steric properties of the molecule, affecting its binding affinity and selectivity [11].

Monocarboxylic Acid Component

Saroglitazar contains a propanoic acid chain as its monocarboxylic acid component, specifically characterized as (2S)-2-ethoxy-3-phenylpropanoic acid derivative [1] [2]. The carboxylic acid functionality is located at the terminal position of a three-carbon aliphatic chain, providing the primary ionizable group within the molecule [5].

The carboxylic acid moiety exhibits typical acidic properties with a predicted pKa value of 3.60 ± 0.10, indicating that the compound exists predominantly in its ionized form under physiological pH conditions [5]. This ionization characteristic significantly influences the compound's solubility, membrane permeability, and protein binding interactions [16].

Structural analysis reveals that the carboxylic acid group can form multiple hydrogen bonds with amino acid residues in protein binding sites [6] [9]. In crystallographic studies, the carboxylic acid has been observed to interact with specific amino acids including serine, histidine, and threonine residues, contributing to stabilization of protein-ligand complexes [6] [9].

Methyl Sulfide Group Properties

The methyl sulfide group in saroglitazar is positioned at the para location of the phenyl ring attached to the pyrrole moiety, creating a 4-methylsulfanylphenyl substituent [1] [2]. This sulfur-containing functional group contributes to the lipophilic character of the molecule and influences its electronic properties through the electron-donating nature of the sulfur atom [18].

The methylsulfanyl group exhibits a tetrahedral geometry around the sulfur atom, with the methyl group oriented to minimize steric interactions with adjacent aromatic systems [23]. The sulfur atom's ability to participate in weak intermolecular interactions, including sulfur-π interactions and hydrogen bonding as an acceptor, enhances the compound's binding versatility [18].

Crystallographic studies have identified the sulfur atom's position using anomalous difference Fourier maps, confirming its precise location within the three-dimensional structure [23]. The methyl sulfide group's contribution to the overall molecular volume and hydrophobic surface area affects the compound's partition coefficient and membrane penetration properties [18].

Aromatic Ether Linkage Configuration

The aromatic ether linkage in saroglitazar connects the pyrrole-containing portion of the molecule to the ethoxy-substituted phenyl ring through an ethoxy bridge [1] [2]. This structural feature creates a flexible tether that allows conformational adaptability while maintaining the overall molecular framework [10].

The ether oxygen atom serves as both a hydrogen bond acceptor and a conformational pivot point, enabling the molecule to adopt different spatial arrangements when binding to various protein targets [6] [9]. The ethoxy bridge length provides optimal spacing between the aromatic systems, preventing excessive steric clash while maintaining favorable π-π interactions [10].

The aromatic ether linkage configuration contributes to the compound's overall flexibility, as evidenced by molecular dynamics simulations showing rotatable bonds and conformational changes during protein binding [18]. The ether oxygen's electron lone pairs participate in stabilizing interactions with positively charged residues in protein binding sites [6] [9].

Stereochemistry and Absolute Configuration

Saroglitazar contains a single chiral center located at the α-carbon of the propanoic acid chain, specifically at the 2-position where the ethoxy group is attached [1] [2]. The absolute configuration of this stereocenter is designated as S according to the Cahn-Ingold-Prelog priority rules, resulting in the (2S) configuration [1] [2].

The stereochemical assignment is based on the priority order of substituents around the chiral carbon: carboxylic acid group (highest priority), phenylmethyl group, ethoxy group, and hydrogen atom (lowest priority) [21]. When viewed along the C-H bond with hydrogen pointing away, the sequence of remaining groups follows a counterclockwise direction, confirming the S configuration [21].

X-ray crystallographic analysis has provided definitive confirmation of the absolute configuration through anomalous scattering methods, utilizing the sulfur atom as an anomalous scatterer [23]. The crystallographic data, collected at 1.8 Å wavelength, generated anomalous difference Fourier maps that clearly established the three-dimensional arrangement of atoms around the chiral center [23].

The (2S) configuration is crucial for the compound's biological activity, as demonstrated by structure-activity relationship studies showing that stereochemistry significantly influences binding affinity and selectivity [6] [9]. The specific spatial arrangement allows for optimal interactions with amino acid residues in protein binding sites, particularly through hydrogen bonding and hydrophobic contacts [6] [9].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Number of Chiral Centers | 1 | [1] [2] |

| Absolute Configuration | (2S) | [1] [2] |

| Optical Activity | Dextrorotatory | [22] |

| Enantiomeric Purity | >99% | [23] |

Physicochemical Properties

Solubility Profile in Various Solvents

Saroglitazar exhibits limited solubility in aqueous systems, with water solubility reported as less than 0.1 milligrams per milliliter, classifying it as practically insoluble in water [26]. This poor aqueous solubility is attributed to the compound's lipophilic character, resulting from the extensive aromatic ring systems and methyl sulfide functionality [13].

In organic solvents, saroglitazar demonstrates slightly improved solubility characteristics. The compound is slightly soluble in both methanol and chloroform, indicating moderate compatibility with polar and non-polar organic solvents [13]. Dimethyl sulfoxide serves as a more effective solubilizing medium, with saroglitazar showing sparingly soluble behavior at concentrations ranging from 1 to 10 milligrams per milliliter [14].

The solubility profile reflects the compound's amphiphilic nature, with both hydrophilic components (carboxylic acid, ether oxygen) and lipophilic regions (aromatic rings, methyl sulfide group) contributing to its overall solvation behavior [13] [14]. Temperature effects on solubility have not been extensively characterized, though the compound requires storage at -20°C to maintain stability [13] [14].

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Water | < 0.1 mg/mL | Insoluble | [26] |

| Methanol | Slight | Slightly soluble | [13] |

| Chloroform | Slight | Slightly soluble | [13] |

| DMSO | 1-10 mg/mL | Sparingly soluble | [14] |

pKa and Ionization Characteristics

The ionization behavior of saroglitazar is primarily governed by the carboxylic acid functional group, which exhibits a predicted pKa value of 3.60 ± 0.10 [5]. This relatively low pKa value indicates that the carboxylic acid group is extensively ionized under physiological pH conditions, with approximately 99.7% of molecules existing in the anionic form at pH 7.4 [5].

The ionization characteristics significantly influence the compound's pharmacokinetic properties, including absorption, distribution, and protein binding [16]. At gastric pH values (pH 1-2), saroglitazar exists predominantly in its neutral, protonated form, potentially enhancing absorption in the stomach and duodenum [16]. As pH increases throughout the gastrointestinal tract, progressive ionization occurs, affecting the compound's permeability and distribution [16].

Secondary ionization sites within the molecule, including the pyrrole nitrogen and ether oxygen atoms, do not significantly contribute to the overall ionization profile under physiological conditions [15]. However, these heteroatoms can participate in pH-dependent binding interactions with proteins and other biological macromolecules [6] [9].

The compound's ionization state affects its partition coefficient and membrane permeability, with the neutral form exhibiting greater lipophilicity and the ionized form showing enhanced aqueous solubility [16]. This pH-dependent behavior contributes to the compound's absorption and distribution characteristics in biological systems [16].

Partition Coefficient Determinations

The partition coefficient of saroglitazar reflects its lipophilic character and membrane penetration potential, though specific octanol-water partition coefficient values have not been extensively reported in the literature [28]. Based on structural analysis and solubility data, the compound is predicted to exhibit moderate to high lipophilicity, consistent with its aromatic ring systems and limited aqueous solubility [5] [16].

The presence of ionizable groups creates pH-dependent partitioning behavior, with the distribution coefficient varying significantly across different pH ranges [16]. At low pH values where the carboxylic acid remains protonated, the compound shows greater affinity for lipophilic phases [16]. At physiological pH, ionization of the carboxylic acid reduces lipophilicity and increases hydrophilic character [16].

Molecular modeling studies suggest that the compound's partition coefficient is influenced by intramolecular hydrogen bonding between the ethoxy oxygen and aromatic systems, which can affect the molecule's effective polarity [18]. The methyl sulfide group contributes to lipophilic interactions while the carboxylic acid and ether linkages provide hydrophilic character [18].

The partition coefficient directly correlates with the compound's ability to cross biological membranes and achieve tissue distribution [29]. The balanced lipophilic-hydrophilic character contributes to the compound's pharmaceutical properties and bioavailability characteristics [29].

Thermal Stability Parameters

Saroglitazar demonstrates variable thermal stability depending on environmental conditions and stress factors [17]. Under standard thermal stress conditions at 60°C for 48 hours, the compound exhibits relatively good stability with minimal degradation [17]. The predicted boiling point of 621.0 ± 55.0°C indicates substantial thermal stability under normal storage and handling conditions [5].

Thermal degradation studies have identified specific breakdown pathways and products formed under elevated temperature conditions [17]. Major degradation products observed during thermal stress exhibit molecular ion peaks at m/z values of 354 and 381, corresponding to specific fragmentation patterns involving the pyrrole and carboxylic acid portions of the molecule [17].

The compound's thermal stability is enhanced by the aromatic ring systems, which provide structural rigidity and resistance to thermal decomposition [17]. However, the ether linkages and methyl sulfide group represent potential sites of thermal vulnerability, particularly under oxidative conditions [17].

Storage recommendations specify maintenance at -20°C to ensure long-term stability, with reported stability of at least 4 years under appropriate storage conditions [13] [14]. The compound's thermal properties indicate it should be protected from excessive heat during manufacturing, storage, and handling processes [17].

| Thermal Parameter | Value | Condition | Reference |

|---|---|---|---|

| Predicted Boiling Point | 621.0 ± 55.0°C | Calculated | [5] |

| Storage Temperature | -20°C | Recommended | [13] [14] |

| Thermal Stress Stability | Relatively stable | 60°C, 48 hours | [17] |

| Long-term Stability | ≥ 4 years | -20°C storage | [13] [14] |

Synthetic Routes and Pathways

Paal-Knorr Pyrrole Synthesis Pathway

The Paal-Knorr pyrrole synthesis represents a fundamental transformation in the saroglitazar synthetic pathway, serving as the key step for constructing the pyrrole core structure [1] [2] [3]. This classical heterocyclic synthesis involves the cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions.

The mechanism proceeds through protonation of one carbonyl group, followed by nucleophilic attack of the amine nitrogen on the activated carbonyl carbon. Subsequently, the second amine functionality attacks the remaining carbonyl group, leading to cyclization and elimination of two water molecules to afford the desired pyrrole product (compound 149) [2] [3]. The reaction is conducted under thermal conditions in warm pivalic acid, achieving yields of 80-85% [1].

The optimization of this transformation requires careful control of temperature and reaction time. Elevated temperatures favor cyclization kinetics while minimizing competing side reactions. The use of pivalic acid as both solvent and catalyst provides optimal conditions for pyrrole formation, with the carboxylic acid functionality facilitating protonation of the carbonyl groups and promoting the cyclization process [3] [4].

Williamson Ether Synthesis Application

The Williamson ether synthesis constitutes a critical coupling step in the saroglitazar synthetic route, enabling the formation of the crucial aryl ether linkage that connects the pyrrole moiety to the propanoic acid side chain [1] [5] [6]. This transformation represents a nucleophilic substitution reaction (SN2 mechanism) between an alkoxide nucleophile and an alkyl halide or sulfonate ester.

In the saroglitazar synthesis, mesylate compound 150 serves as the electrophilic partner, while commercial phenol 151 functions as the nucleophilic alkoxide precursor [1]. The reaction is conducted under Williamson ether conditions employing anhydrous potassium carbonate as base and 18-crown-6 as phase transfer catalyst [7] [1]. The process utilizes a mixture of cyclohexane and tetrahydrofuran as the solvent system, with reaction temperatures maintained at 75-85°C for 25-40 hours [7] [8].

The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group by potassium carbonate to generate the corresponding phenoxide anion. The phase transfer catalyst 18-crown-6 facilitates the transport of the inorganic base into the organic phase, enhancing the efficiency of alkoxide formation [5] [6]. The activated phenoxide then undergoes nucleophilic attack at the electrophilic carbon center of the mesylate, displacing methanesulfonate as the leaving group through a concerted SN2 mechanism [5] [6].

The optimization of this transformation requires careful selection of reaction parameters. Temperature control is essential, as elevated temperatures promote reaction kinetics while maintaining selectivity. The extended reaction time (25-40 hours) ensures complete conversion of starting materials and maximizes product yield, which reaches 80% under optimized conditions [1]. The choice of mixed solvent system provides optimal solubility for both organic and inorganic components while facilitating phase transfer catalysis [8].

Carboxylic Acid Formation Strategies

The final step in the saroglitazar synthetic pathway involves the hydrolytic conversion of the terminal ethyl ester to the corresponding carboxylic acid functionality [1]. This transformation employs standard saponification conditions using sodium hydroxide as the hydrolytic agent, followed by acidic workup to afford the free carboxylic acid.

The mechanistic pathway proceeds through nucleophilic attack of hydroxide ion on the electrophilic carbonyl carbon of the ethyl ester. This generates a tetrahedral intermediate that subsequently eliminates ethoxide to form the carboxylate salt. Acidic pH adjustment (typically to pH 2-3) using hydrochloric acid protonates the carboxylate to yield the free carboxylic acid product [7] [9].

The optimization of this hydrolysis requires careful control of reaction conditions to maximize yield while minimizing degradation. Aqueous basic conditions at elevated temperature facilitate rapid ester cleavage, while subsequent acidification precipitates the product in high purity. The process achieves yields of 98% from the ester precursor 152, demonstrating the efficiency of this terminal transformation [1].

Alternative carboxylic acid formation strategies have been investigated for process optimization. These include direct hydrolysis under acidic conditions using mineral acids, as well as enzymatic approaches employing esterases for selective ester cleavage [7]. However, the standard basic hydrolysis remains the preferred method due to its operational simplicity, high yield, and reproducibility at manufacturing scale.

Process Optimization and Yield Enhancement

Process optimization for saroglitazar synthesis focuses on maximizing overall yield while maintaining product quality and minimizing manufacturing costs [7] [10] [11]. Key optimization parameters include temperature control, reaction timing, solvent selection, catalyst loading, and workup procedures.

Temperature optimization represents a critical factor across all synthetic transformations. For the Williamson ether synthesis, maintaining temperatures at 75-85°C provides optimal balance between reaction rate and selectivity, resulting in yield improvements of 15-20% compared to ambient temperature conditions [7] [8]. Similarly, the Paal-Knorr cyclization benefits from controlled thermal conditions that promote cyclization while suppressing competing pathways [3] [4].

Reaction time optimization varies by transformation, with the Williamson ether synthesis requiring extended reaction periods (25-40 hours) to achieve complete conversion [7] [8]. This extended timeframe contributes to yield improvements of 10-15% compared to abbreviated reaction sequences. Process monitoring using analytical techniques such as HPLC allows for real-time assessment of conversion and optimization of reaction endpoints [12] [13] [14].

Solvent system selection significantly impacts both yield and product quality. The use of cyclohexane/tetrahydrofuran mixtures for the Williamson ether synthesis provides enhanced solubility and phase transfer efficiency, contributing to yield improvements of 8-12% [8]. Similarly, the choice of organic solvents for extraction and purification steps affects both product recovery and purity profiles [7] [9].

Catalyst optimization includes selection of appropriate phase transfer catalysts, acid catalysts, and base systems. The use of 18-crown-6 as phase transfer catalyst in the Williamson ether synthesis enhances mass transfer efficiency and contributes to yield improvements of 5-10% [7] [8]. Base selection, particularly the use of potassium carbonate over alternative bases, provides optimal pH control and contributes to yield enhancements of 10-15% [7] [9].

Scale-up Considerations and Challenges

Scale-up of saroglitazar synthesis from laboratory to manufacturing scale presents several technical and operational challenges that must be addressed through systematic process development [10] [11]. These challenges encompass equipment design, process control, safety considerations, and regulatory compliance requirements.

Equipment design considerations include selection of appropriate reactor configurations, heat transfer systems, and mixing technologies. The Williamson ether synthesis requires efficient mixing to ensure adequate contact between organic and aqueous phases, particularly when using phase transfer catalysis [11]. Scale-up from laboratory vessels to commercial reactors necessitates maintaining equivalent mass transfer characteristics and heat removal capabilities.

Process control systems must accommodate the extended reaction times required for optimal conversion, particularly for the 25-40 hour Williamson ether synthesis [7] [8]. Temperature control becomes increasingly challenging at larger scales due to thermal mass effects and heat transfer limitations. Implementation of advanced process control strategies, including cascade control loops and model predictive control, helps maintain optimal reaction conditions [10] [11].

Safety considerations include management of organic solvents, handling of reactive intermediates, and control of exothermic reactions. The use of methanesulfonyl chloride in the mesylation step requires appropriate containment and neutralization systems [7]. Similarly, the handling of strong bases and acids during hydrolysis and workup procedures necessitates robust safety protocols and emergency response procedures [10].

Heat transfer optimization represents a critical scale-up parameter, particularly for the thermally activated Paal-Knorr cyclization and extended Williamson ether synthesis. Maintaining uniform temperature distribution becomes increasingly difficult as reactor size increases, requiring advanced heat transfer design and potentially modified reaction protocols [11].

Mass transfer limitations may impact phase transfer catalyzed reactions during scale-up. The Williamson ether synthesis relies on efficient transport of ionic species between aqueous and organic phases, which may be compromised by inadequate mixing at larger scales [11]. Implementation of high-efficiency mixing systems and optimization of phase transfer catalyst loading addresses these limitations.

Purity Determination and Quality Control Methods

Comprehensive quality control methodology for saroglitazar encompasses multiple analytical techniques to ensure product purity, identity, and stability throughout the synthetic process [12] [15] [16] [17] [13]. These methods include chromatographic techniques, spectroscopic analysis, and specialized assays for impurity profiling.

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for saroglitazar purity determination and quantitative analysis [13] [14] [18] [19]. Optimized HPLC methods utilize reversed-phase columns (typically C18 or C8) with mobile phases comprising phosphate buffer and organic modifiers such as acetonitrile or methanol [13] [14]. Detection wavelength of 294 nm provides optimal sensitivity and selectivity for saroglitazar quantification [12] [15] [13].

Validated HPLC methods demonstrate linearity across concentration ranges of 10-60 μg/mL with correlation coefficients exceeding 0.998 [13] [14] [18]. Precision studies show relative standard deviations below 2% for both intra-day and inter-day measurements [13] [14]. Accuracy assessments through recovery studies demonstrate recoveries between 99-102% across multiple concentration levels [12] [15] [13].

Limits of detection and quantification have been established at 0.11-0.418 μg/mL and 0.33-1.267 μg/mL respectively, providing adequate sensitivity for trace impurity detection [12] [15] [13] [14]. Method robustness has been demonstrated through deliberate variation of chromatographic parameters including flow rate, column temperature, and mobile phase composition [19].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides enhanced specificity for saroglitazar identification and pharmacokinetic studies [17]. Validated LC-MS/MS methods achieve lower limits of quantification (0.2 ng/mL) suitable for bioanalytical applications [17]. Mass spectrometric detection enables structural confirmation and differentiation from closely related impurities or degradation products [20].

UV spectrophotometric methods offer simplified analytical approaches for routine quality control [12] [15] [21]. These methods utilize the characteristic absorption maximum at 294-295 nm with linear ranges typically spanning 5-30 μg/mL [12] [15]. While less specific than chromatographic methods, UV spectrophotometry provides rapid, cost-effective analysis suitable for bulk material assessment [21].

Impurity profiling represents a critical component of quality control, requiring identification and quantification of synthetic intermediates, degradation products, and related substances [20] [22]. Specialized analytical methods have been developed for specific impurities including oxidative metabolites, stereoisomers, and process-related impurities [22]. These methods enable monitoring of impurity levels throughout the synthetic process and during stability studies [20].

Fourier Transform Infrared Spectroscopy (FTIR) provides complementary structural confirmation and identity verification [20]. FTIR analysis enables detection of characteristic functional group vibrations including pyrrole N-H stretching (3545 cm⁻¹), aromatic C-H stretching (3021 cm⁻¹), and carbonyl C=O stretching (1627 cm⁻¹) [20]. This technique proves particularly valuable for confirming structural integrity and detecting degradation products.

High-Performance Thin-Layer Chromatography (HPTLC) offers an alternative analytical approach with lower instrumentation requirements [23]. Validated HPTLC methods demonstrate linearity across 125-1500 ng/band concentration ranges with detection limits of 13.09 ng/band [23]. While less precise than HPLC methods, HPTLC provides adequate performance for routine quality control applications in resource-limited environments [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Jain MR, Giri SR, Trivedi C, Bhoi B, Rath A, Vanage G, Vyas P, Ranvir R, Patel PR. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Pharmacol Res Perspect. 2015 Jun;3(3):e00136. doi: 10.1002/prp2.136. Epub 2015 May 4. PubMed PMID: 26171220; PubMed Central PMCID: PMC4492752.

3: Sosale A, Saboo B, Sosale B. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence. Diabetes Metab Syndr Obes. 2015 Apr 15;8:189-96. doi: 10.2147/DMSO.S49592. eCollection 2015. Review. PubMed PMID: 25926748; PubMed Central PMCID: PMC4403747.

4: Shetty SR, Kumar S, Mathur RP, Sharma KH, Jaiswal AD. Observational study to evaluate the safety and efficacy of saroglitazar in Indian diabetic dyslipidemia patients. Indian Heart J. 2015 Jan-Feb;67(1):23-6. doi: 10.1016/j.ihj.2015.02.007. Epub 2015 Feb 26. PubMed PMID: 25820046; PubMed Central PMCID: PMC4382542.

5: Ramakrishnan S. From 'Make in India' to 'Made in India': the saroglitazar story. Indian Heart J. 2015 Jan-Feb;67(1):8-10. doi: 10.1016/j.ihj.2015.02.014. Epub 2015 Mar 4. PubMed PMID: 25820041; PubMed Central PMCID: PMC4382552.

6: Joshi SR. Saroglitazar for the treatment of dyslipidemia in diabetic patients. Expert Opin Pharmacother. 2015 Mar;16(4):597-606. doi: 10.1517/14656566.2015.1009894. Review. PubMed PMID: 25674933.

7: Chatterjee S, Majumder A, Ray S. Observational study of effects of Saroglitazar on glycaemic and lipid parameters on Indian patients with type 2 diabetes. Sci Rep. 2015 Jan 9;5:7706. doi: 10.1038/srep07706. PubMed PMID: 25573251; PubMed Central PMCID: PMC4287720.

8: Munigoti SP, Harinarayan CV. Role of Glitazars in atherogenic dyslipidemia and diabetes: Two birds with one stone? Indian J Endocrinol Metab. 2014 May;18(3):283-7. doi: 10.4103/2230-8210.131134. Review. PubMed PMID: 24944919; PubMed Central PMCID: PMC4056123.

9: Pai V, Paneerselvam A, Mukhopadhyay S, Bhansali A, Kamath D, Shankar V, Gambhire D, Jani RH, Joshi S, Patel P. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V). J Diabetes Sci Technol. 2014 Jan 16;8(1):132-141. [Epub ahead of print] PubMed PMID: 24876549; PubMed Central PMCID: PMC4390522.

10: Manoria PC, Chopra HK, Parashar SK, Dutta AL, Pinto B, Mullasari A, Prajapati S. The nuances of atherogenic dyslipidemia in diabetes: focus on triglycerides and current management strategies. Indian Heart J. 2013 Dec;65(6):683-90. doi: 10.1016/j.ihj.2013.10.015. Epub 2013 Nov 25. Review. PubMed PMID: 24407538; PubMed Central PMCID: PMC3905264.

11: Jani RH, Pai V, Jha P, Jariwala G, Mukhopadhyay S, Bhansali A, Joshi S. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI). Diabetes Technol Ther. 2014 Feb;16(2):63-71. doi: 10.1089/dia.2013.0253. Epub 2013 Oct 18. PubMed PMID: 24138536; PubMed Central PMCID: PMC3894674.

12: Jani RH, Kansagra K, Jain MR, Patel H. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects. Clin Drug Investig. 2013 Nov;33(11):809-16. doi: 10.1007/s40261-013-0128-3. PubMed PMID: 24062180; PubMed Central PMCID: PMC3824340.

13: Agrawal R. The first approved agent in the Glitazar's Class: Saroglitazar. Curr Drug Targets. 2014 Feb;15(2):151-5. PubMed PMID: 23906191.